2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
Overview
Description
2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide (TFHNPA) is a compound with a wide range of applications in scientific research. It is a trifluoromethyl-substituted acetamide, a type of amide, which has been used in a variety of studies involving organic synthesis, biochemistry, and pharmacology. TFHNPA is a versatile compound with a wide range of uses, and its properties make it an attractive option for scientists looking to conduct research in a variety of fields.
Scientific Research Applications
2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. In biochemistry, 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide has been used to study the structure and function of enzymes, as well as to study the structure and dynamics of proteins. In pharmacology, it has been used to study the effects of drugs on the body and to develop new drugs.
Mechanism Of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide is not well understood. However, it is believed that the trifluoromethyl group of the compound interacts with the active site of enzymes and proteins, which allows it to bind to them and modify their activity. This interaction is thought to be important in the synthesis of compounds, as well as in the study of enzyme and protein function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide are not well understood. However, it has been shown to have some effects on the activity of enzymes and proteins, as well as on the synthesis of compounds. It has also been shown to have some effects on the body, such as increasing the activity of certain enzymes and proteins and decreasing the activity of others.
Advantages And Limitations For Lab Experiments
The advantages of using 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide in lab experiments include its versatility, its ability to modify the activity of enzymes and proteins, and its low toxicity. It is also relatively easy to synthesize and has a wide range of uses. The main limitation of using 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide in lab experiments is that its mechanism of action is not well understood, which can make it difficult to predict its effects on enzymes and proteins.
Future Directions
There are a number of potential future directions for research involving 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide. These include further studies of its mechanism of action and its effects on enzymes and proteins, as well as studies of its effects on the synthesis of compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide, as well as its potential uses in drug development. Finally, further research could be conducted to explore the potential applications of 2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide in other areas, such as materials science and nanotechnology.
properties
IUPAC Name |
2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14/h1-3,14H,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHHWDGLVGPPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660474 | |
Record name | 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide | |
CAS RN |
785-27-3 | |
Record name | 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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